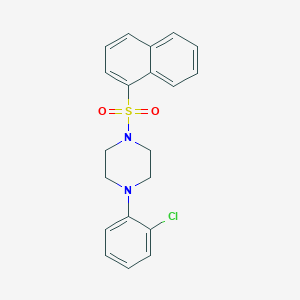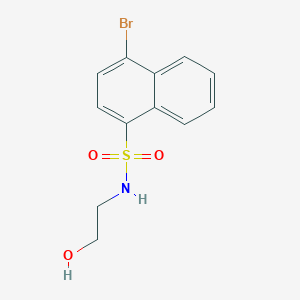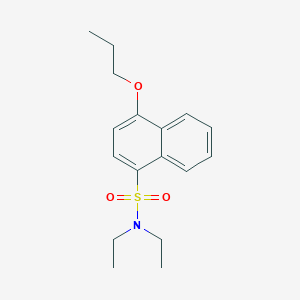
1-(2-Chlorophenyl)-4-(1-naphthylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-4-(1-naphthylsulfonyl)piperazine, commonly known as CNS-5161, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound belongs to the class of piperazine derivatives and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of CNS-5161 is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. By inhibiting the reuptake of serotonin, CNS-5161 increases the concentration of serotonin in the synaptic cleft, leading to increased activation of postsynaptic 5-HT1A receptors. This activation is believed to be responsible for the anxiolytic and antidepressant effects of CNS-5161.
Biochemical and Physiological Effects
CNS-5161 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex and hippocampus, two brain regions involved in mood regulation and cognitive function. CNS-5161 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CNS-5161 in lab experiments is its high selectivity for serotonin reuptake inhibition and 5-HT1A receptor activation. This selectivity allows for more precise investigation of the roles of these neurotransmitters and receptors in various neurological disorders. However, one of the limitations of using CNS-5161 is its relatively low potency compared to other SSRIs such as fluoxetine and paroxetine. This low potency may limit its efficacy in certain experimental paradigms.
Direcciones Futuras
There are several future directions for the research on CNS-5161. One potential area of investigation is the use of CNS-5161 in the treatment of post-traumatic stress disorder (PTSD). Animal studies have shown that CNS-5161 can reduce anxiety-like behavior in models of PTSD, suggesting its potential use in the treatment of this disorder. Another area of investigation is the use of CNS-5161 in combination with other drugs for the treatment of depression and anxiety. Finally, further studies are needed to elucidate the exact mechanism of action of CNS-5161 and its potential use in the treatment of other neurological disorders.
Métodos De Síntesis
The synthesis of CNS-5161 involves the reaction between 1-naphthylsulfonyl chloride and 1-(2-chlorophenyl)piperazine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a strong acid to yield the final product. The purity and yield of CNS-5161 can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
CNS-5161 has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant properties in animal models, and its efficacy has been compared to that of commonly used antidepressant drugs such as fluoxetine and imipramine. CNS-5161 has also been shown to improve cognitive function in animal models of schizophrenia, suggesting its potential use in the treatment of cognitive deficits associated with this disorder.
Propiedades
Fórmula molecular |
C20H19ClN2O2S |
|---|---|
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-4-naphthalen-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C20H19ClN2O2S/c21-18-9-3-4-10-19(18)22-12-14-23(15-13-22)26(24,25)20-11-5-7-16-6-1-2-8-17(16)20/h1-11H,12-15H2 |
Clave InChI |
SZXRXJAPBRVSJW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)

![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)


![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)
![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)

![1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245584.png)
![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)
